

3-Hydroxy Carvedilol-d5 parent drug carvedilol

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Compound Focus: 3-Hydroxy Carvedilol-d5

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Core Pharmacology & Mechanism of Action

Carvedilol is a multiple-action cardiovascular drug. Its primary recognized mechanisms are **non-selective β -adrenergic receptor (β -AR) blockade** and **α 1-adrenergic receptor blockade**, which underpin its use in treating hypertension, heart failure, and left ventricular dysfunction post-myocardial infarction [1] [2]. The α 1-blockade leads to vasodilation and reduced peripheral vascular resistance [2].

However, research reveals a more nuanced picture. Unlike many other beta-blockers, carvedilol is considered a **β -arrestin-biased ligand** at the β 2-AR [3] [4]. This means that while it blocks the traditional G-protein mediated signaling pathway, it may preferentially activate alternative signaling pathways through β -arrestins [5].

The table below summarizes its key molecular targets and actions:

Target	Action	Primary Physiological Effect
Beta-1 Adrenergic Receptor (β 1-AR) [2]	Antagonist [2]	Reduces heart rate and cardiac contractility (blocks exercise-induced tachycardia) [2].
Beta-2 Adrenergic Receptor (β 2-AR) [2]	Antagonist / Biased Agonist [3] [4]	Antagonism may contribute to bronchoconstriction; biased agonism is proposed to activate β -arrestin-mediated signaling (e.g., to ERK MAPK) [5].

Target	Action	Primary Physiological Effect
Alpha-1 Adrenergic Receptors (A, B, D) [2]	Antagonist [2]	Causes vasodilation, reducing peripheral vascular resistance and blood pressure [1] [2].
Other Targets (e.g., VEGF-A, Ion Channels) [2]	Varied (Inhibitor, Modulator) [2]	May contribute to antioxidant effects, anti-arrhythmic potential, and other ancillary properties [2].

> **Note on a Key Scientific Debate:** A significant 2022 study presents an alternative view, suggesting that **G proteins drive all detectable carvedilol signaling through β 2-ARs**, challenging the established β -arrestin-biased signaling paradigm [5]. This highlights an active area of research critical for understanding carvedilol's unique clinical profile.

Pharmacokinetic Profile

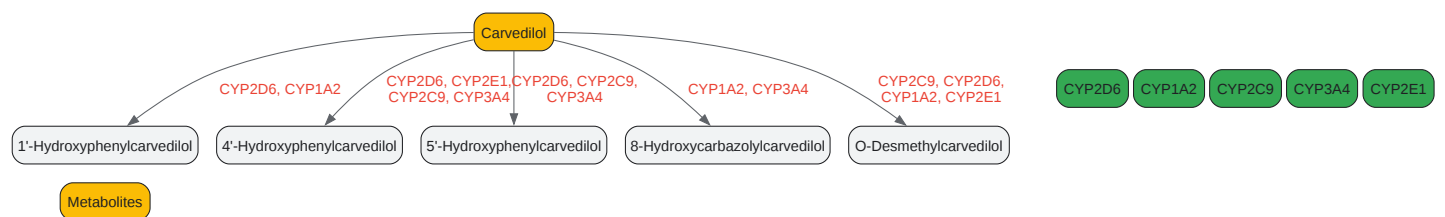
The quantitative pharmacokinetic parameters of carvedilol are summarized in the following table for easy reference.

Parameter	Value	Notes
Bioavailability [2]	25 - 35% [2]	Increased when taken with food (increased T~max~ without change in AUC) [2].
T~max~ [2]	1 - 2 hours [2]	Time to reach maximum plasma concentration.
Protein Binding [2]	98% [2]	Primarily to serum albumin [2].
Volume of Distribution [2]	1.5 - 2 L/kg [2]	Approximately 115 liters, indicating wide tissue distribution [2].
Metabolism	Extensive hepatic metabolism [2]	Primarily via CYP2D6 and CYP2C9, and secondarily by CYP3A4, CYP2E1, and CYP1A2 [2].
Half-Life [2]	7 - 10 hours [2]	

Parameter	Value	Notes
Clearance [2]	500 - 700 mL/min [2]	Reported plasma clearance is 0.52 L/kg/h [2].
Route of Elimination [2]	Primarily biliary/fecal [2]	~16% recovered in urine, with <2% as unchanged drug [2].

Metabolic Pathways and Key Metabolites

Carvedilol undergoes extensive and complex hepatic metabolism, primarily by the cytochrome P450 system [2]. The major metabolites are formed through hydroxylation, as shown in the experimental workflow below.



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The resulting hydroxylated metabolites, such as **3-Hydroxy Carvedilol-d5** (a deuterium-labeled analog used for research), and others can undergo further sulfate conjugation or glucuronidation before being eliminated primarily in the bile and feces [6] [2].

Detailed Experimental Protocol: Investigating β 2-AR Signaling

To clarify the ongoing debate on carvedilol's mechanism, here is a detailed methodology based on a key 2022 study [5]. This protocol outlines how to investigate whether carvedilol's signaling through the β 2-AR is mediated by G-proteins or β -arrestins.

1. Cell Line Preparation and Transfection:

- **CRISPR/Cas9 Genome Editing:** Use HEK293 cells and engineer knockout cell lines using CRISPR/Cas9.
 - Generate a Δ arr2/3 cell line lacking β -arrestin 2 and 3.
 - Generate a Δ six cell line lacking six endogenous G α subunit families (G α s/olf, G α q/11, G α 12/13).
 - For "zero functional G" condition (Δ six + PTX), treat Δ six cells with Pertussis Toxin (PTX) to inactivate remaining endogenous G α i/o subunits.
- **Stable Receptor Expression:** Stably transfect all cell lines with a **SNAP-tagged β 2-AR** to ensure comparable cell surface expression levels. Validate that the tag does not impair ligand binding or receptor function.
- **Rescue Experiments:** In the Δ six + PTX cell line, transiently re-express G α s to test for recovery of signaling.

2. Key Assays for Downstream Signaling:

- **ERK Phosphorylation (pERK) Assay:**
 - **Stimulate** cells with carvedilol or a control full agonist (e.g., Isoproterenol - ISO) over a time course (e.g., 0-30 minutes).
 - **Lyse** cells and analyze lysates via **Western Blotting** using antibodies specific for phosphorylated ERK and total ERK.
 - **Quantify** the pERK/tERK ratio to determine the amplitude and kinetics of MAPK pathway activation.
- **cAMP Accumulation Assay:**
 - Use a cAMP immunoassay or a FRET-based biosensor (e.g., EPAC-based).
 - Treat cells with carvedilol and measure intracellular cAMP levels over time.
 - This assay directly measures activation of the G α s pathway.
- **MiniG Protein Recruitment Assay (NanoBiT):**
 - **Transfect** cells with a split-luciferase sensor pair: the LgBiT tag fused to the β 2-AR and the SmBiT tag fused to a minimized G α s protein (miniGs).
 - Treat cells with carvedilol and measure **luminescence in real-time**. An increase indicates receptor-miniGs interaction and receptor activation.
 - This assay directly probes the receptor's transition into an active-state conformation that engages G-proteins.

3. Data Interpretation:

- If carvedilol-induced pERK and cAMP signals are **abolished in Δ six + PTX cells but preserved in Δ arr2/3 cells**, and are **rescued by Gas re-expression**, this indicates **Gs-protein-dependent signaling**.
- If signals are lost in Δ arr2/3 cells but remain in G-protein-deficient cells, this would support the **β -arrestin-biased signaling** hypothesis.

Emerging Research and Applications

Understanding carvedilol's fundamental mechanisms has enabled exploration of its use in novel therapeutic areas:

- **Oncolytic Viral Therapy:** Carvedilol synergizes with oncolytic adenoviruses (e.g., dl922-947) in ovarian cancer models. This synergy is dependent on β -arrestins and results in increased viral replication, enhanced cancer cell death, and improved efficacy in animal models. This suggests a potential role for carvedilol in rewiring innate immunity to improve cancer treatments [4].
- **Positive Allosteric Modulation:** Research has identified a unique positive cooperativity between carvedilol and a small molecule positive allosteric modulator (PAM) of the β 2-AR. This combination enhances carvedilol's binding and β -arrestin recruitment, offering a potential strategy to fine-tune its signaling profile for therapeutic benefit [3].

Conclusion

Carvedilol's pharmacology is complex, encompassing non-selective beta-blockade, alpha-1 blockade, and a debated, nuanced signaling mechanism at the β 2-AR that may involve G-protein or β -arrestin bias. Its extensive metabolism produces active derivatives that are valuable as research tools. The ongoing refinement of its mechanism of action, investigated through sophisticated cellular models and assays, not only explains its superior clinical profile in heart failure but also opens doors to drug repurposing in fields like oncology.

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